molecular formula C16H21Cl2N3O B2550381 (4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone CAS No. 501104-40-1

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone

Cat. No. B2550381
CAS RN: 501104-40-1
M. Wt: 342.26
InChI Key: ZBONTQVZEYKSHT-UHFFFAOYSA-N
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Description

The compound "(4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone" is a chemical structure that is part of a class of compounds that have been studied for various biological activities, including as potential substance P antagonists, anticancer, and antituberculosis agents. The presence of both piperazine and piperidine rings in the molecule suggests a complex structure that could interact with biological targets in multiple ways .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 3-piperidine(methan)amines and their cyclic analogues involves reactions with acetylenic dienophiles, catalytic hydrogenation, and functional group transformations . Similarly, a series of piperazine derivatives were synthesized using the reductive amination method in the presence of sodium triacetoxyborohydride . These methods highlight the complexity and the careful control of reaction conditions required to obtain the desired products.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. For example, the crystal structure of a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was determined to have the piperidine ring in a chair conformation, which is a common and stable conformation for such six-membered rings . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can include amidation, Friedel-Crafts acylation, and hydration, as seen in the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride . These reactions are fundamental in building the complex structures of the final compounds and often require specific reagents and conditions to proceed efficiently.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the presence of dichlorophenyl groups can affect the electron distribution within the molecule, as seen in the NMR study of a related compound, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one . The crystal structure of an adduct of a related compound also revealed specific intermolecular interactions, such as hydrogen bonding, which can influence the compound's solubility and stability .

Scientific Research Applications

Lurasidone: Efficacy and Safety

Lurasidone is a novel benzisothiazole, second-generation antipsychotic drug developed for treating psychotic and major affective disorders. It has shown efficacy and tolerability for short-term treatment of schizophrenia and acute bipolar depression. Its distinctive pharmacodynamic profile, with a low risk of weight gain, metabolic, or cardiac abnormalities, marks its significance in clinical use, although it may have a higher risk of akathisia compared to other modern antipsychotics. Long-term benefits and effects in schizophrenia and bipolar disorder remain to be adequately tested (Pompili et al., 2018).

Piperazine Derivatives: Therapeutic Uses

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design, found in a plethora of drugs with various therapeutic uses. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules. Piperazine-based molecules show broad potential, indicating a successful emergence as a pharmacophore for designing drug-like elements for various diseases. This underscores the flexibility and significance of piperazine derivatives in medicinal chemistry (Rathi et al., 2016).

Organochlorine Compounds: Environmental Impact

The impact of chlorophenol compounds, such as 2,4-dichlorophenol, on the aquatic environment has been reviewed extensively. These compounds generally exert moderate toxic effects on mammalian and aquatic life, with potential considerable toxicity to fish upon long-term exposure. The persistence and bioaccumulation potential of these compounds depend on environmental conditions, highlighting the need for further research on their environmental fate and effects (Krijgsheld & Gen, 1986).

Arylcycloalkylamines: Pharmacophoric Roles

Arylcycloalkylamines, including phenyl piperidines and piperazines, play critical pharmacophoric roles in several antipsychotic agents. Research indicates that arylalkyl substituents can improve the potency and selectivity of binding affinity at D2-like receptors, highlighting the importance of these groups in developing selective and potent therapeutic agents (Sikazwe et al., 2009).

properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2N3O/c17-14-5-4-13(12-15(14)18)19-8-10-21(11-9-19)16(22)20-6-2-1-3-7-20/h4-5,12H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBONTQVZEYKSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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